molecular formula C19H30N2O2S2 B2958444 3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034469-32-2

3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2958444
CAS No.: 2034469-32-2
M. Wt: 382.58
InChI Key: STFANWSEIWWNJO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl groups at positions 3 and 4, linked to a piperidine moiety via a methylene bridge. The piperidine ring is further functionalized with a thian-4-yl group (a six-membered saturated sulfur-containing heterocycle).

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S2/c1-15-3-4-19(13-16(15)2)25(22,23)20-14-17-5-9-21(10-6-17)18-7-11-24-12-8-18/h3-4,13,17-18,20H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFANWSEIWWNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Thianyl Group: The thianyl group is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related sulfonamides reveals critical distinctions in substituents, heterocyclic systems, and biological activity:

Compound Name Molecular Weight Key Substituents Heterocyclic System Reported Activity
3,4-Dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide ~408.58 (estimated) 3,4-dimethyl benzene, thian-4-yl Piperidine-thianyl hybrid Hypothesized kinase modulation (inferred from sulfonamide class)
4-Methoxy-3,5-dimethyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide () 408.58 4-methoxy-3,5-dimethyl benzene, thiophen-2-yl Piperidine-thiophene hybrid Undisclosed; structural focus on lipophilicity and solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () 589.1 Fluoro-chromenone, pyrazolopyrimidine Chromenone-pyrazolopyrimidine Kinase inhibitor (implied by chromenone and pyrimidine motifs)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () ~303.36 Anilinopyridine, 4-methyl benzene Pyridine-aniline Antimicrobial (sulfathiazole derivatives)
Key Observations:
  • Heterocyclic Influence : The thian-4-yl group in the target compound introduces a saturated sulfur ring, contrasting with the aromatic thiophene in . This difference may alter solubility and metabolic stability due to reduced π-electron density .
  • Biological Activity: While the target compound lacks explicit activity data, analogues like the chromenone-sulfonamide hybrid () demonstrate kinase inhibition, suggesting a plausible mechanism for the target molecule .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The thian-4-yl group may reduce aqueous solubility compared to thiophene-containing analogues () due to increased hydrophobicity .

Research Implications and Gaps

  • Activity Prediction : The target compound’s sulfonamide and piperidine-thianyl motifs align with kinase inhibitor scaffolds (e.g., ), warranting in vitro kinase profiling.
  • Synthetic Optimization : Modifications to the benzene substituents (e.g., introducing electron-withdrawing groups) could enhance target affinity, as seen in fluorinated analogues () .

Biological Activity

3,4-Dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzene sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound suggest various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : Approximately 298.38 g/mol
  • Key Functional Groups :
    • Benzene sulfonamide moiety
    • Piperidine ring
    • Thian ring

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folate synthesis, such as dihydropteroate synthase (DHPS) and carbonic anhydrase.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and leading to physiological changes.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, which may extend to this compound as well.

Antimicrobial Activity

A study conducted on related benzene sulfonamide derivatives indicated significant antimicrobial activity against various bacterial strains. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness (Table 1).

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20
CBacillus subtilis18

The specific activity of this compound remains to be thoroughly evaluated.

Cardiovascular Effects

Research has shown that some sulfonamide derivatives can affect cardiovascular parameters. For example, a study on a related compound demonstrated a decrease in perfusion pressure in isolated rat heart models, suggesting potential cardiovascular effects (Table 2).

CompoundDose (nM)Perfusion Pressure Change (%)
Control-0
Benzene Sulfonamide0.001-10
Compound X0.001-15

This indicates that similar compounds may have implications for cardiovascular health, possibly through calcium channel modulation.

Case Studies

Several case studies have documented the biological activity of benzene sulfonamides:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of benzene sulfonamides, demonstrating their effectiveness against resistant bacterial strains.
  • Cardiovascular Research : Another research piece focused on the impact of sulfonamide derivatives on cardiac function, revealing significant changes in coronary resistance and perfusion pressure in animal models.

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